molecular formula C8H8O3S B100868 p-Benzoquinone, 2-methoxy-5-(methylthio)- CAS No. 19349-06-5

p-Benzoquinone, 2-methoxy-5-(methylthio)-

Cat. No. B100868
CAS RN: 19349-06-5
M. Wt: 184.21 g/mol
InChI Key: MNGSGEZXMJXIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Benzoquinone, 2-methoxy-5-(methylthio)-, also known as p-quinone methide (p-QM), is a highly reactive compound that has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. This molecule is a member of the quinone family, which is characterized by a cyclic structure with two carbonyl groups. p-QM is particularly interesting due to its ability to undergo a variety of reactions, including Michael addition, Diels-Alder cycloaddition, and nucleophilic substitution, making it a versatile building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of p-QM is complex and not fully understood. However, it is known that p-QM can undergo a variety of reactions in vivo, including Michael addition, nucleophilic substitution, and oxidation. These reactions can lead to the formation of covalent adducts with proteins, DNA, and other cellular components, which can alter their function and lead to cell death.
Biochemical and Physiological Effects
p-QM has been shown to have a variety of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, p-QM has been shown to induce oxidative stress and activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defenses. At higher concentrations, p-QM has been shown to induce apoptosis and necrosis in a variety of cell types, including cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using p-QM in lab experiments is its versatility as a building block for the synthesis of complex molecules. Additionally, p-QM is highly reactive, which can be advantageous for certain types of reactions. However, p-QM is also highly toxic and can be difficult to handle, which can be a limitation for certain types of experiments.

Future Directions

There are many potential future directions for research on p-QM, including:
1. Investigation of the mechanism of action of p-QM, particularly its interactions with cellular components such as proteins and DNA.
2. Development of new synthetic methods for p-QM and its derivatives, which could expand its potential applications in various fields.
3. Investigation of the potential of p-QM as an anticancer agent, particularly its ability to selectively target cancer cells.
4. Development of new materials based on p-QM, which could have applications in fields such as electronics and energy storage.
5. Investigation of the potential of p-QM as a crosslinking agent for the synthesis of polymers and other materials.
Overall, p-QM is a highly versatile and reactive compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. Further research is needed to fully understand its mechanism of action and to explore its potential in these and other areas.

Synthesis Methods

The synthesis of p-QM can be achieved through a variety of methods, including oxidation of the corresponding phenol or aniline, dehydrogenation of the corresponding catechol or hydroquinone, and elimination of a leaving group from a precursor molecule. One of the most common methods for synthesizing p-QM is the oxidation of p-anisidine with lead tetraacetate or other oxidizing agents. This reaction proceeds via the formation of an intermediate p-Benzoquinone, 2-methoxy-5-(methylthio)- imine, which undergoes tautomerization to form p-QM.

Scientific Research Applications

P-QM has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, p-QM is a versatile building block for the synthesis of complex molecules, due to its ability to undergo a variety of reactions. In materials science, p-QM has been used as a crosslinking agent for the synthesis of polymers and as a precursor for the synthesis of carbon nanotubes. In medicine, p-QM has been investigated for its potential as an anticancer agent, due to its ability to selectively target cancer cells.

properties

CAS RN

19349-06-5

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H8O3S/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3

InChI Key

MNGSGEZXMJXIKN-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C(=CC1=O)SC

Canonical SMILES

COC1=CC(=O)C(=CC1=O)SC

Origin of Product

United States

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